molecular formula C19H23ClN4O3S B609458 NBD-09027 CAS No. 1376434-43-3

NBD-09027

Cat. No.: B609458
CAS No.: 1376434-43-3
M. Wt: 422.92
InChI Key: XEDSYSDQIUMILN-UHFFFAOYSA-N
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Description

NBD-09027 is a small-molecule CD4-mimetic compound designed to inhibit HIV-1 entry by targeting the viral envelope glycoprotein gp120. It belongs to the NBD series of inhibitors, which were developed to block the interaction between gp120 and the host CD4 receptor, a critical step in viral entry . Structurally, this compound features a hydrophobic core that inserts into the gp120 Phe43 cavity, a conserved region essential for CD4 binding.

Key structural elements include:

  • A chlorophenyloxyamide group in Region I for hydrophobic interactions.
  • A piperidine ring in Region III positioned near gp120 Asp366.
  • Modifications in Region II to balance agonist/antagonist activity .

Properties

CAS No.

1376434-43-3

Molecular Formula

C19H23ClN4O3S

Molecular Weight

422.92

IUPAC Name

N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide

InChI

InChI=1S/C19H23ClN4O3S/c1-11-15(10-25)28-19(22-11)16(14-4-2-3-9-21-14)24-18(27)17(26)23-13-7-5-12(20)6-8-13/h5-8,14,16,21,25H,2-4,9-10H2,1H3,(H,23,26)(H,24,27)

InChI Key

XEDSYSDQIUMILN-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=C(Cl)C=C1)C(NC(C2=NC(C)=C(CO)S2)C3NCCCC3)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NBD-09027;  NBD 09027;  NBD09027; 

Origin of Product

United States

Comparison with Similar Compounds

NBD-556 and NBD-557

NBD-556 and NBD-557 were the first CD4-mimetic inhibitors identified but act as full CD4 agonists , enhancing HIV-1 entry into CD4-negative cells expressing CCR5 . Key differences:

Parameter NBD-556/NBD-557 NBD-09027
Agonist Activity Full agonist (enhances infection in CD4−CCR5+ cells) Partial agonist (50% lower enhancement)
IC50 (HIV-1 inhibition) ~10–20 μM (clade B) ~5–10 μM (broader clades)
Structural Feature Flexible oxalamide linker Modified linker in Region II to reduce flexibility
Resistance Mutations S375N, V208I NN301-302KI, K432R

This compound’s reduced agonist activity stems from its altered piperidine ring orientation, which brings the basic nitrogen closer to gp120 Asp368 (4.4 Å) but fails to form a hydrogen bond, limiting its antagonistic efficacy .

NBD-11021

NBD-11021, a derivative of this compound, was engineered to convert partial agonism into full antagonism. Structural modifications include:

  • Replacement of the oxalamide group in Region II with a rigid pyrrole ring .
  • Enhanced piperidine-Asp368 interaction via a hydrogen bond (2.9 Å) .
Parameter This compound NBD-11021
Agonist Activity Partial agonist Full antagonist (no infection enhancement)
IC50 (HIV-1 inhibition) ~5–10 μM 270 nM–2.4 μM (pan-clade)
Key Interaction No H-bond with Asp368 H-bond with Asp368
Resistance Mutations NN301-302KI, K432R V782L (gp41)

NBD-11021’s rigid pyrrole linker forces conformational changes in gp120, destabilizing CCR5 co-receptor binding and enabling broad-spectrum neutralization .

Other Analogues: NBD-10007 and NBD-11008

  • NBD-10007 : Shares structural similarity with this compound but shows improved solubility. Both compounds bind gp120’s Phe43 cavity without forming critical interactions with Asp368 .
  • NBD-11008 : Generates resistance mutations overlapping with this compound (e.g., NN301-302KI), confirming shared binding modes .

Research Findings and Structural Insights

X-Ray Crystallography

  • This compound-gp120 Complex (PDB: 4DKU) : The piperidine nitrogen is 4.4 Å from Asp368, explaining its suboptimal antagonism. The chlorophenyloxyamide group overlaps with NBD-556 but lacks stabilizing interactions .
  • NBD-11021-gp120 Complex : The pyrrole-modified linker reorients the piperidine ring, enabling a direct H-bond with Asp368 and improving antiviral potency .

Resistance Profiling

Mutations in gp120 (e.g., NN301-302KI, K432R) and gp41 (V782L) arise under this compound pressure, highlighting vulnerabilities in its binding mode .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
NBD-09027
Reactant of Route 2
Reactant of Route 2
NBD-09027

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